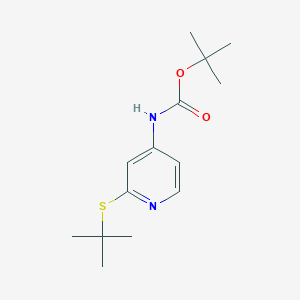
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate (also known as BTPC) is an organic compound with the molecular formula C11H17NOS. It is a white, crystalline solid with a melting point of 125-126°C. BTPC has a variety of applications in the scientific research field due to its unique properties. It is used as a reagent in organic synthesis, as well as a stabilizer and catalyst in various reactions. It also has potential applications in biochemistry and physiology.
Mecanismo De Acción
BTPC is believed to act as a catalyst in various reactions. It is thought to act by forming a complex with the reactants, which facilitates the reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
BTPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTPC has several advantages for use in laboratory experiments. It is a stable compound, and is relatively easy to synthesize. It is also relatively non-toxic and has a low vapor pressure. However, it is also a relatively expensive compound, and its solubility in water is low.
Direcciones Futuras
There are a variety of potential future directions for BTPC research. These include further studies of its mechanism of action, development of new synthetic methods for its synthesis, and further studies of its biochemical and physiological effects. Additionally, research into the use of BTPC as a drug or drug delivery system is an area of interest. Finally, further research into its use as a catalyst or stabilizer in various reactions is also a potential area of exploration.
Métodos De Síntesis
BTPC can be synthesized by the reaction of benzyl bromide and t-butyl thiopyridin-4-ylcarbamate. The reaction is carried out in a solvent such as toluene or xylene. The reaction is highly exothermic, and the reaction time is typically around one hour. The product is purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
BTPC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a stabilizer and catalyst in various reactions, and as a substrate for enzymes. It is also used in the development of drugs, as a ligand for metal ions, and as a model compound for studying the structure and properties of other organic compounds.
Propiedades
IUPAC Name |
benzyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)22-15-11-14(9-10-18-15)19-16(20)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKWVSHPOKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)





![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
